1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate
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Overview
Description
Preparation Methods
The synthesis of 1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate involves the reaction of cyclohex-3-enylmethyl chloride with piperazine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions typically include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Sodium hydride or potassium carbonate
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Chemical Reactions Analysis
1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, with reagents such as alkyl halides or acyl chlorides, forming N-substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Alkyl halides, acyl chlorides
Major products formed from these reactions include ketones, carboxylic acids, and N-substituted piperazine derivatives.
Scientific Research Applications
1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving protein-ligand interactions and enzyme inhibition.
Medicine: As a potential lead compound for the development of new therapeutic agents.
Industry: In the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate can be compared with other similar compounds, such as:
- 1-Cyclohexylmethyl-piperazine trifluoroacetate
- 1-Cyclohex-2-enylmethyl-piperazine trifluoroacetate
- 1-Cyclohex-4-enylmethyl-piperazine trifluoroacetate
These compounds share similar structural features but differ in the position of the double bond in the cyclohexyl ring. The unique position of the double bond in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)piperazine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.C2HF3O2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;3-2(4,5)1(6)7/h1-2,11-12H,3-10H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLGPXVCHBYELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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